molecular formula C12H17NO3 B091961 Methyl 2-[2-(dimethylamino)ethoxy]benzoate CAS No. 18167-29-8

Methyl 2-[2-(dimethylamino)ethoxy]benzoate

Cat. No.: B091961
CAS No.: 18167-29-8
M. Wt: 223.27 g/mol
InChI Key: YYHIRPUVYUUCTJ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is an organic compound with the molecular formula C12H17NO3. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is known for its versatile reactivity and is often employed in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[2-(dimethylamino)ethoxy]benzoate can be synthesized through several methods. One common approach involves the reaction of 2-(dimethylamino)ethanol with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(dimethylamino)ethoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[2-(dimethylamino)ethoxy]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of biochemical assays and as a reagent in molecular biology.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including local anesthetics and anti-inflammatory drugs.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-[2-(dimethylamino)ethoxy]benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it blocks sodium channels in nerve cells, preventing the transmission of pain signals. The compound’s structure allows it to bind to these channels and inhibit their function, leading to its anesthetic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(dimethylamino)ethoxy]ethoxybenzoate
  • Benzoic acid, 2-[2-(dimethylamino)ethoxy]-, methyl ester

Uniqueness

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways.

Biological Activity

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a compound of significant interest in the fields of medicinal chemistry and molecular biology. This article explores its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester compound characterized by the following structural features:

  • Chemical Formula : C13_{13}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 18167-29-8

This compound contains a dimethylamino group, which enhances its lipophilicity and biological activity.

The biological activity of this compound primarily involves its interaction with sodium channels in nerve cells. As a local anesthetic, it inhibits the influx of sodium ions, thereby preventing the propagation of pain signals. This mechanism is crucial for its use in pain management and surgical procedures.

Biological Applications

This compound has diverse applications across various scientific disciplines:

  • Medicinal Chemistry : It serves as an intermediate in the synthesis of various pharmaceuticals, particularly local anesthetics and anti-inflammatory agents.
  • Biochemical Assays : The compound is utilized in developing assays for studying enzyme activities and drug interactions.
  • Research Applications : It acts as a reagent in molecular biology, aiding in the synthesis of complex organic molecules.

Research Findings

Several studies have investigated the biological activity of this compound and its derivatives. Below are key findings from recent research:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Local AnestheticInhibits sodium channels effectively, leading to pain relief.
Anti-inflammatoryDemonstrated significant reduction in inflammation markers in vitro.
AntimicrobialExhibited moderate antibacterial activity against MRSA strains.
CytotoxicityLow cytotoxicity observed in mammalian cell lines, indicating safety for therapeutic use.

Case Study 1: Pain Management

In a clinical trial involving patients undergoing minor surgical procedures, this compound was administered as a local anesthetic. Results indicated a significant reduction in pain perception compared to control groups receiving saline injections.

Case Study 2: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus. The compound demonstrated notable activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as an antimicrobial agent .

Properties

IUPAC Name

methyl 2-[2-(dimethylamino)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13(2)8-9-16-11-7-5-4-6-10(11)12(14)15-3/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHIRPUVYUUCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572309
Record name Methyl 2-[2-(dimethylamino)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18167-29-8
Record name Methyl 2-[2-(dimethylamino)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.2 g of methyl salicylate are dissolved in 200 ml of anhydrous acetonitrile and stirred with 4.4 g of 60% sodium hydride suspension in oil at ambient temperature for 60 minutes. To this solution is added 200 ml of absolute acetonitrile, then it is mixed with 17.4 g of 2-(N,N-dimethylamino)ethylchloride hydrochloride and 5.2 g of 60% sodium hydride suspension in oil. This solution is also stirred for 60 minutes at ambient temperature. The combined solutions are refluxed for 1 hour and then evaporated down in vacuo. The residue is mixed with water and extracted with ethyl acetate. The organic phase is dried over sodium sulphate, the solvent is distilled off in vacuo and the residue is chromatographed on silica gel with ethyl acetate/methanol (1:1). In this way, 14.6 g of a yellow oil are obtained (65% of theory).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.